molecular formula C17H17F3N4O5S B2487708 Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate CAS No. 903313-69-9

Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2487708
CAS No.: 903313-69-9
M. Wt: 446.4
InChI Key: XZZBWVPCDIHHEH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C17H17F3N4O5S and its molecular weight is 446.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Triazine Derivatives

    Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate and similar compounds have been utilized in the synthesis of 1,3,5-triazine derivatives, offering potential applications in pharmaceuticals and agrochemicals (Chau et al., 1997).

  • Formation of Oxadiazole Compounds

    These compounds have been employed in the creation of various 1,3,4-oxadiazole compounds, which have potential applications in drug discovery and development (Elnagdi et al., 1988).

  • Synthesis of Acetic Acids

    The compound is used in synthesizing ethyl aryloxadiazolylacetates and acetic acids, which can have pharmaceutical implications (Janda, 2001).

Biological Applications

  • Anticancer Activity

    Derivatives of this compound have shown potential in anticancer activity studies (Ravinaik et al., 2021).

  • Antimicrobial Properties

    Compounds derived from this chemical structure have been tested for antimicrobial properties, offering potential for pharmaceutical applications in combating bacterial infections (Kokate & Patil, 2021).

  • Corrosion Inhibition

    The derivatives of this compound have been studied for their corrosion inhibition properties, which could be significant in material science and engineering (Ammal et al., 2018).

Structural and Chemical Analysis

  • Crystal Structure Studies

    The crystal structure and molecular conformation of derivatives have been extensively studied, providing insights into their chemical properties and potential applications (Li et al., 2015).

  • NMR Characterization

    Detailed NMR studies have been conducted on similar compounds, aiding in the understanding of their molecular structure and potential reactivity (Ying-jun, 2012).

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[[3-(trifluoromethyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O5S/c1-2-28-14(26)8-21-12(25)9-30-16-24-23-13(29-16)7-22-15(27)10-4-3-5-11(6-10)17(18,19)20/h3-6H,2,7-9H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZBWVPCDIHHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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